molecular formula C6H12ClNO2 B176232 Methyl pyrrolidine-3-carboxylate hydrochloride CAS No. 198959-37-4

Methyl pyrrolidine-3-carboxylate hydrochloride

Cat. No. B176232
CAS RN: 198959-37-4
M. Wt: 165.62 g/mol
InChI Key: VVBSXSVVMNGQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula CHClNO . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl pyrrolidine-3-carboxylate hydrochloride” is 1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl pyrrolidine-3-carboxylate hydrochloride” is a white to yellow solid . It has a molecular weight of 165.62 . The compound should be stored at room temperature .

Scientific Research Applications

Pharmacology: Drug Development

Methyl pyrrolidine-3-carboxylate hydrochloride: is a valuable scaffold in medicinal chemistry. The pyrrolidine ring, a core structure in this compound, is frequently used to synthesize biologically active molecules for treating human diseases . Its stereochemistry and non-planarity due to pseudorotation contribute to the molecule’s three-dimensional coverage, influencing the binding interactions with biological targets. This makes it an essential component in the design of new drug candidates with varied biological profiles.

Material Science: Polymer Synthesis

In material science, Methyl pyrrolidine-3-carboxylate hydrochloride can be utilized in the synthesis of polymers. Its reactive carboxylate group allows it to act as a monomer or a crosslinking agent, which can lead to the development of new materials with specific mechanical and chemical properties suitable for industrial applications .

Chemical Synthesis: Intermediate

This compound serves as an intermediate in organic synthesis. It can be used to introduce the pyrrolidine moiety into larger molecules, which is particularly useful in synthesizing complex organic compounds. The pyrrolidine ring is known for its role in redox-neutral reactions, where it can facilitate selective C-N bond cleavage and formation through a redox-relay mechanism .

Analytical Chemistry: Chromatography

In analytical chemistry, Methyl pyrrolidine-3-carboxylate hydrochloride can be used as a standard or a reagent in chromatographic methods. Its well-defined physical and chemical properties, such as boiling point and refractive index, make it suitable for use in method development and calibration processes .

Life Science Research: Proteomics

The compound is also used in proteomics research. It can be involved in the study of protein interactions and functions, as its structure can mimic certain amino acid sequences or structures within proteins, aiding in the understanding of protein dynamics and enzyme-substrate interactions .

Industrial Applications: Catalyst and Reagent

In various industrial processes, Methyl pyrrolidine-3-carboxylate hydrochloride can act as a catalyst or a reagent. Its chemical stability and reactivity under different conditions make it a versatile component in catalyzing reactions or as a starting material in the synthesis of more complex industrial chemicals .

Safety and Hazards

“Methyl pyrrolidine-3-carboxylate hydrochloride” is labeled with the GHS07 pictogram. The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . This indicates that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

methyl pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBSXSVVMNGQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598217
Record name Methyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyrrolidine-3-carboxylate hydrochloride

CAS RN

198959-37-4
Record name Methyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl pyrrolidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.52 g (2.3 mmol) of (R/S)-1-benzyl-pyrrolidin-3-yl carboxylic acid, methyl ester (from Step A) in 5 mL of 1,2-dichloroethane was treated with 0.3 mL (2.7 mmol) of 1-chloroethyl chloroformate (ACE-Cl). The resulting mixture was stirred at rt for 3 h, then at reflux for 30 min. The reaction was cooled and concentrated. The residue was warmed to reflux in 5 mL of MeOH for 1 h. The reaction was cooled and concentrated. The crude product was used in Step C without further purification.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 4
Methyl pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 5
Methyl pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl pyrrolidine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.